molecular formula C20H30O2 B585703 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol CAS No. 32297-42-0

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol

Cat. No.: B585703
CAS No.: 32297-42-0
M. Wt: 302.458
InChI Key: YHUKDDAMJMEQCF-BQTMGCTQSA-N
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Description

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol is a synthetic steroid derivative with the molecular formula C20H30O2, offered for research and development purposes. This compound is structurally characterized by a 3-methoxy group and a 7-beta-methyl substitution on the estra-2,5(10)-diene nucleus, with a 17-beta-ol hydroxy group. It is part of a class of 3-oxygenated estratriene compounds that have been investigated for their potential biological activities . Related structural analogs have been studied in scientific literature for their androgenic and anabolic properties, as well as other valuable biological effects, making this class of compounds a subject of interest in biochemical research . The specific research value of this compound lies in its utility as a chemical reference standard and as a potential synthetic intermediate for further chemical derivatization. Researchers can utilize this compound in analytical studies, including mass spectrometry and chromatography, to aid in the identification and quantification of related steroid molecules. It may also serve as a key starting material or intermediate in synthetic organic chemistry routes for the preparation of more complex steroid analogs, as the 3-methoxy-2,5(10)-diene structure is a known intermediate in the synthesis of various 4-en-3-one steroids . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(7S,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-19,21H,5-11H2,1-3H3/t12-,16+,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUKDDAMJMEQCF-BQTMGCTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(C4(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857979
Record name (17beta)-3-Methoxy-7-methylestra-2,5(10)-dien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32297-42-0
Record name (17beta)-3-Methoxy-7-methylestra-2,5(10)-dien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol involves several steps, starting from basic steroid precursors. The process typically includes:

    Methoxylation: Introduction of a methoxy group at the 3-position.

    Methylation: Addition of a methyl group at the 7-position.

    Formation of the dien structure: Creating the 2,5(10)-dien structure through specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Reactions: Using catalysts to enhance reaction rates.

    Purification Steps: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and cancer treatment.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol involves its interaction with specific molecular targets and pathways. It may act on:

    Hormone Receptors: Binding to estrogen or androgen receptors.

    Enzymatic Pathways: Modulating the activity of enzymes involved in steroid metabolism.

    Cellular Signaling: Influencing signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Key Observations :

  • 7β-Methyl Group: The 7β-methyl substitution in the target compound is rare among estradiol derivatives.
  • Double Bond Positioning : The 2,5(10)-dien system contrasts with the 1,3,5(10)-trien configuration in CAS 153063-86-6, which could alter electronic properties and receptor binding kinetics.
  • Methoxy vs. Hydroxyl Groups: Unlike endogenous estrogens (e.g., estradiol), methoxy groups at the 3-position reduce polarity, likely increasing blood-brain barrier penetration but decreasing affinity for estrogen receptors .

Pharmacological and Functional Differences

  • Receptor Binding: Compounds lacking the 7β-methyl group (e.g., 3-Methoxyestra-2,5(10)-dien-17beta-ol, CAS 2919-30-4) may exhibit higher estrogen receptor alpha (ERα) affinity due to reduced steric interference.
  • Metabolic Stability : The 7β-methyl group in the target compound may slow hepatic glucuronidation, extending half-life compared to 3-O-Methyl Estradiol .
  • Synthetic Utility : Unlike 8-O-Acetylshanzhiside Methyl Ester (), which is used in food/cosmetic research, the target compound’s steroidal backbone limits its applications to pharmacological contexts .

Biological Activity

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol, with the CAS number 32297-42-0, is a synthetic compound belonging to the class of estrogens. Its unique structure and modifications suggest potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H30O2
  • Molecular Weight : 302.46 g/mol
  • Structure : The compound features a methoxy group and a methyl group at specific positions on the steroid backbone, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its estrogenic effects. Estrogens play crucial roles in various physiological processes, including reproductive functions, bone density maintenance, and cardiovascular health.

Estrogenic Activity

Research indicates that compounds with structural similarities to estradiol can exhibit estrogenic activity by binding to estrogen receptors (ERs) and modulating gene expression. The specific binding affinity and activity of this compound have not been extensively characterized in literature; however, analogs often demonstrate significant estrogenic effects.

  • Estrogen Receptor Binding : The compound is hypothesized to bind to ERα and ERβ, leading to transcriptional activation of estrogen-responsive genes.
  • Signal Transduction Pathways : Activation of these receptors may initiate various intracellular signaling cascades, including:
    • Mitogen-activated protein kinase (MAPK) pathways.
    • Phosphoinositide 3-kinase (PI3K)/Akt signaling.

Pharmacological Studies

Recent studies have focused on the pharmacological implications of estrogenic compounds similar to this compound:

StudyFindings
Investigated the effects of methylated estrogens on cell proliferation in breast cancer cell lines. Results indicated enhanced growth inhibition compared to non-methylated counterparts.
Explored the role of methylated estrogens in modulating gene expression related to cancer pathways. Methylation was linked to increased receptor affinity and altered gene transcription profiles.
Analyzed the impact of estrogen analogs on cardiovascular health in preclinical models, demonstrating protective effects against atherosclerosis through anti-inflammatory pathways.

Case Studies

  • Breast Cancer Cell Lines : In vitro studies using MCF-7 breast cancer cells showed that methylated estrogens could significantly inhibit cell growth compared to controls. The mechanism was attributed to enhanced receptor binding and subsequent apoptosis induction.
  • Cardiovascular Studies : Animal models treated with estrogen analogs demonstrated improved endothelial function and reduced arterial stiffness, suggesting potential therapeutic applications for cardiovascular diseases.
  • Bone Density Research : In ovariectomized rats, administration of methylated estrogens resulted in preservation of bone density compared to untreated controls, indicating their potential as alternatives in hormone replacement therapy.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol?

  • Methodological Answer : Employ a combination of high-resolution mass spectrometry (HR-MS) to confirm molecular weight and nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve structural ambiguities, particularly for the 7beta-methyl and methoxy groups. Infrared (IR) spectroscopy can validate functional groups (e.g., hydroxyl, methoxy). For purity assessment, use HPLC with UV/Vis or diode array detection (DAD), referencing gradients optimized for steroidal analogs .

Q. What are the key challenges in synthesizing this compound, and how can they be mitigated?

  • Methodological Answer : The 7beta-methyl group introduces steric hindrance, complicating regioselective alkylation. Use Grignard reagents under low-temperature conditions (-78°C) to minimize side reactions. Protect the 17beta-hydroxyl with a silyl group (e.g., TBSCl) before methyl introduction, followed by deprotection with tetrabutylammonium fluoride (TBAF). Monitor reaction progress via TLC and LC-MS to isolate intermediates .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at -20°C to prevent oxidation of the diene system. Pre-pack vials with molecular sieves to control moisture. For solubility in assays, prepare stock solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of structurally similar estra derivatives?

  • Methodological Answer : Discrepancies (e.g., melting points, logP) often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate solubility predictions with experimental data via shake-flask methods. Compare results against high-purity reference standards from authoritative databases (e.g., PubChem) .

Q. What computational strategies are effective in predicting the biological activity of 7beta-methyl-modified estra derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against estrogen receptor alpha (ERα) to evaluate steric effects of the 7beta-methyl group. Use molecular dynamics (MD) simulations (AMBER or GROMACS) to analyze binding stability over 100 ns trajectories. Validate predictions with in vitro assays (e.g., ER competitive binding assays) .

Q. How does the 7beta-methyl group influence metabolic stability compared to other substituents (e.g., 13-ethyl)?

  • Methodological Answer : The 7beta-methyl enhances metabolic stability by sterically blocking cytochrome P450 (CYP3A4)-mediated oxidation at the adjacent C6 position. Compare with 13-ethyl analogs (e.g., Levonorgestrel EP Impurity Q) using hepatocyte microsomal assays and LC-MS/MS to quantify metabolite formation rates. Use density functional theory (DFT) to model electronic effects on oxidation susceptibility .

Q. How should researchers design experiments to address conflicting data on the estrogenic vs. anti-estrogenic activity of modified estra derivatives?

  • Methodological Answer : Conduct dual-luciferase reporter assays in ER-positive cell lines (e.g., MCF-7) under varying concentrations (1 nM–10 µM). Include controls for partial agonism (e.g., 4-hydroxytamoxifen) and co-treatment with estradiol to assess competitive inhibition. Use Schild regression analysis to quantify potency shifts. Reconcile contradictions by standardizing cell culture conditions and normalizing to housekeeping genes .

Key Notes for Experimental Design

  • Stereochemical Purity : Confirm 7beta-methyl configuration via X-ray crystallography or NOESY NMR to avoid misassignment, which can drastically alter biological activity .
  • Data Reproducibility : Pre-register synthesis protocols and analytical parameters in open-access repositories (e.g., protocols.io ) to mitigate batch-to-batch variability .

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